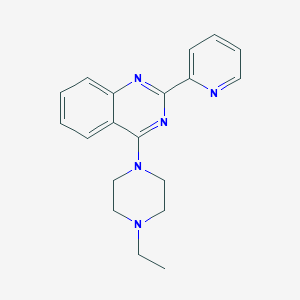
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as DPA-714, is a selective ligand for translocator protein 18 kDa (TSPO) that has been extensively studied for its potential applications in various fields of scientific research.
作用機序
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide is still under investigation, but it is thought to involve the modulation of TSPO activity and downstream signaling pathways. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, among other processes. This compound can modulate TSPO activity and affect these processes, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, this compound can reduce the production of pro-inflammatory cytokines in activated microglia and astrocytes, leading to the attenuation of neuroinflammation. This compound can also protect neurons from oxidative stress and apoptosis, leading to the preservation of neuronal function and survival. Moreover, this compound can inhibit the growth and metastasis of cancer cells, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its stability and solubility in various solvents, and its availability from commercial sources. However, there are also some limitations to the use of this compound, such as its potential toxicity at high doses, its limited bioavailability in vivo, and its potential off-target effects on other proteins.
将来の方向性
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide, including the following:
1. Investigating the role of this compound in the regulation of mitochondrial function and energy metabolism.
2. Developing new analogs of this compound with improved pharmacokinetic properties and selectivity for TSPO.
3. Exploring the potential of this compound as a diagnostic tool for imaging TSPO expression in vivo.
4. Investigating the potential of this compound as a therapeutic agent for various diseases, such as neuroinflammation, neurodegeneration, and cancer.
5. Investigating the potential of this compound as a modulator of immune response and inflammation in other cell types and tissues.
In conclusion, this compound is a selective ligand for TSPO that has been extensively studied for its potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The research on this compound is still ongoing, and it holds great promise for the development of new diagnostic and therapeutic tools for various diseases.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide involves the reaction of 2-acetyl-1-isoquinoline with 2,5-dimethylaniline in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the final compound. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been widely used as a tool compound to investigate the role of TSPO in various biological processes, including neuroinflammation, neurodegeneration, and cancer. TSPO is a mitochondrial protein that is highly expressed in activated microglia and astrocytes, which are key players in the immune response and neuroinflammation. This compound can selectively bind to TSPO and modulate its activity, leading to the regulation of immune response and inflammation.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-14(2)17(11-13)20-18(22)12-21-10-9-15-5-3-4-6-16(15)19(21)23/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYVMJGGVBWRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)